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molecular formula C9H9N3S B1595594 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 38942-51-7

4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No. B1595594
M. Wt: 191.26 g/mol
InChI Key: XGLHJEZLNGXEAZ-UHFFFAOYSA-N
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Patent
US05260450

Procedure details

A stirred mixture of 1-benzoyl-4-methylthiosemicarbazide (20.9 g, 1.00×10-1 mole) and 1 molar aqueous NaHCO3 (1000 ml, 1 mole) was heated to reflux. After refluxing overnight the reaction was cooled in an ice bath. With stirring the solution was carefully acidified by the dropwise addition of conc. HCl (92 ml, 1.1 mole). A colorless precipitate formed and this was subsequently collected by filtration. Crystallization from ethanol afforded colorless, chunky crystals, Mp 164°-166° C.
Quantity
20.9 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step One
Name
Quantity
92 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH:9][NH:10][C:11]([NH:13][CH3:14])=[S:12])(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C([O-])(O)=O.[Na+].Cl>>[CH3:14][N:13]1[C:1]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[N:9][NH:10][C:11]1=[S:12] |f:1.2|

Inputs

Step One
Name
Quantity
20.9 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)NNC(=S)NC
Name
Quantity
1000 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Two
Name
Quantity
92 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
With stirring the solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing overnight the reaction
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
A colorless precipitate formed
FILTRATION
Type
FILTRATION
Details
this was subsequently collected by filtration
CUSTOM
Type
CUSTOM
Details
Crystallization from ethanol afforded colorless

Outcomes

Product
Name
Type
Smiles
CN1C(NN=C1C1=CC=CC=C1)=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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